molecular formula C7H3BrF4O B1602712 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol CAS No. 292621-48-8

3-Bromo-2,4,5,6-tetrafluorobenzylalcohol

Cat. No.: B1602712
CAS No.: 292621-48-8
M. Wt: 259 g/mol
InChI Key: YRVKHWJYGXZUDV-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetrafluorobenzylalcohol: is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and four fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol typically involves the bromination of 2,4,5,6-tetrafluorobenzyl alcohol. One common method is as follows:

    Starting Material: 2,4,5,6-tetrafluorobenzyl alcohol.

    Reagent: Bromine (Br2).

    Solvent: Anhydrous conditions, often using a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is carried out at low temperatures to control the bromination process and avoid over-bromination.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine substituent can lead to the formation of 2,4,5,6-tetrafluorobenzyl alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of 3-bromo-2,4,5,6-tetrafluorobenzaldehyde or 3-bromo-2,4,5,6-tetrafluorobenzoic acid.

    Reduction: Formation of 2,4,5,6-tetrafluorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

    Pharmaceuticals: May serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.

Industry:

    Material Science:

    Agrochemicals: May be used in the synthesis of agrochemical compounds for pest control.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and fluorine substituents, which can influence its reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of a hydroxyl group.

    1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Bromo-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness:

3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic properties and reactivity. The hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-bromo-2,4,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVKHWJYGXZUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)Br)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590717
Record name (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-48-8
Record name 3-Bromo-2,4,5,6-tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,4,5,6-tetrafluorobenzylalcohol
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3-Bromo-2,4,5,6-tetrafluorobenzylalcohol
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3-Bromo-2,4,5,6-tetrafluorobenzylalcohol
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